Cas no 122520-77-8 (2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-)

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-
- MLS002207285
- ACCA
- a-Cyano-4-hydroxycinnamic acid
- IDI1_000219
- benzylidenemalononitrile (BMN) deriv. 34
- CS-0029043
- (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- alpha-CCA
- alpha-cyano-4-hydroxy-cinnamic acid
- 28166-41-8
- 4-HCCA
- (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid #
- 2-Cyano-3-(4-hydroxyphenyl)propenoic acid
- 122520-77-8
- MFCD00004204
- BBL103553
- AMY11197
- BRD-K60302405-001-02-9
- HMS500K21
- alpha-Cyano
- CHEMBL76602
- STL557363
- BS-16413
- s8612
- SCHEMBL26825
- GEO-00838
- AKOS000145566
- alpha-cyano-4-hydroxycinnamic acid
- T70712
- (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid
- BRD-K60302405-001-04-5
- alpha-Cyano-4-hydroxycinnamic acid, matrix substance for MALDI-MS, >=99.0% (HPLC)
- A-
- BDBM4350
- BSPBio_002260
- alpha-Cyano-4-hydroxycinnamic acid, 97%
- CHEBI:64340
- alpha-Cyano-4-hydroxycinnamic acid, suitable for MALDI-TOF MS
- SMR001306800
- .alpha.-Cyano-4-hydroxycinnamic acid
- NCGC00094622-01
- CHC
- 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- NCGC00094622-02
- (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- alpha-Cyano-4-hydroxycinnamic acid, 99%
- A-cyano-4-hydroxycinnamic acid(
- CCG-39475
- alpha-Cyano-4-hydroxycinnamic acid, purum, >=99.0% (HPLC)
- CHCA
- A-CHCA)
- HY-107641
- alpha-Cyano-4-hydroxycinnamic acid, >=98% (TLC), powder
- alpha -cyano-4-hydroxycinnamic acid
- 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-
- alpha-Cyano-4-hydroxycinnamic acid, matrix substance for MALDI-MS, Ultra pure
- alpha-CHCA
- Q63391607
- Spectrum5_001633
-
- MDL: MFCD00004204
- インチ: InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+
- InChIKey: AFVLVVWMAFSXCK-VMPITWQZSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)/C=C(\C#N)/C(=O)O
計算された属性
- せいみつぶんしりょう: 189.04261
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 81.3Ų
じっけんとくせい
- PSA: 81.32
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198569-100g |
(E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid |
122520-77-8 | 98% | 100g |
¥8840 | 2023-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198569-1g |
(E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid |
122520-77-8 | 98% | 1g |
¥1512.00 | 2024-08-09 |
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-に関する追加情報
Introduction to 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- (CAS No. 122520-77-8)
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-, also known as (E)-3-(4-Hydroxyphenyl)-2-cyanoacrylic acid, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, identified by its CAS number 122520-77-8, has garnered considerable attention due to its potential therapeutic applications and unique chemical properties.
The molecular structure of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- is characterized by a conjugated double bond system and a cyano group, which contribute to its reactivity and stability. The presence of the hydroxyl group on the phenyl ring adds to its polarity and enhances its solubility in polar solvents. These structural features make it an attractive candidate for various chemical reactions and biological studies.
Recent research has focused on the pharmacological properties of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that (E)-3-(4-Hydroxyphenyl)-2-cyanoacrylic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- has been investigated for its antioxidant effects. Research conducted by a team at the University of California in 2019 revealed that this compound can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders, where oxidative stress plays a significant role.
The synthesis of (E)-3-(4-Hydroxyphenyl)-2-cyanoacrylic acid has been optimized using various methodologies. One common approach involves the condensation of 4-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base catalyst. This method yields high purity and good yields, making it suitable for large-scale production. Another synthetic route involves the Michael addition reaction followed by dehydration, which provides an alternative pathway for obtaining this compound.
The biological activity of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- has been further explored through in vitro and in vivo studies. In vitro experiments have shown that this compound can modulate key signaling pathways involved in inflammation and oxidative stress. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses.
In vivo studies have also provided valuable insights into the therapeutic potential of (E)-3-(4-Hydroxyphenyl)-2-cyanoacrylic acid. A study published in the European Journal of Pharmacology in 2018 reported that oral administration of this compound significantly reduced inflammation and tissue damage in animal models of colitis. These findings highlight its potential as a novel treatment option for inflammatory bowel diseases.
Beyond its direct pharmacological effects, 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- has also been studied for its ability to enhance the efficacy of other therapeutic agents. Research conducted at Harvard Medical School in 2017 demonstrated that co-administration of this compound with conventional anti-inflammatory drugs resulted in synergistic effects, leading to improved therapeutic outcomes with reduced side effects.
The safety profile of (E)-3-(4-Hydroxyphenyl)-2-cyanoacrylic acid has been evaluated through extensive toxicological studies. These studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new drug candidate, further preclinical and clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- (CAS No. 122520-77-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions. Ongoing research continues to uncover new aspects of its mechanism of action and potential clinical applications.
122520-77-8 (2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-) 関連製品
- 1011-92-3(2-Cyano-3-phenylprop-2-enoic Acid)
- 28166-41-8(alpha-Cyano-4-hydroxycinnamic acid)
- 54673-07-3(α-Cyano-3-hydroxycinnamic Acid)
- 1519-55-7(-alpha-Cyano-4-methoxycinnamic acid)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)




